molecular formula C9H14IN3O2 B13552667 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid

2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid

Cat. No.: B13552667
M. Wt: 323.13 g/mol
InChI Key: QDTNXIIHXQTEIY-UHFFFAOYSA-N
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Description

2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid is a compound that features an amino acid backbone with a pyrazole ring substituted with an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid typically involves the introduction of the pyrazole ring onto the amino acid backbone. This can be achieved through a series of reactions including halogenation, amination, and cyclization. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid involves its interaction with specific molecular targets. The iodine-substituted pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives with substituted pyrazole rings, such as:

Uniqueness

The uniqueness of 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid lies in the presence of the iodine atom, which can impart distinct chemical and biological properties compared to its chloro, bromo, and methyl counterparts. This makes it a valuable compound for exploring new chemical reactions and biological activities .

Properties

Molecular Formula

C9H14IN3O2

Molecular Weight

323.13 g/mol

IUPAC Name

2-amino-4-(4-iodopyrazol-1-yl)-2-methylpentanoic acid

InChI

InChI=1S/C9H14IN3O2/c1-6(3-9(2,11)8(14)15)13-5-7(10)4-12-13/h4-6H,3,11H2,1-2H3,(H,14,15)

InChI Key

QDTNXIIHXQTEIY-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C(=O)O)N)N1C=C(C=N1)I

Origin of Product

United States

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